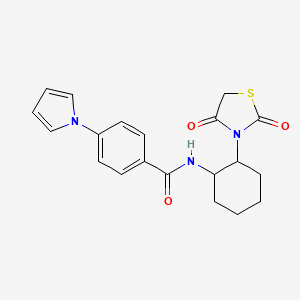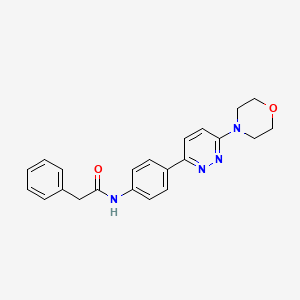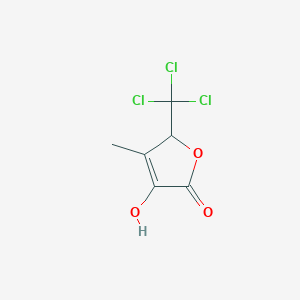![molecular formula C12H12ClN5 B2430361 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene CAS No. 2380168-39-6](/img/structure/B2430361.png)
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is a complex heterocyclic compound that features a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the triazatricyclo[621The reaction conditions often require the use of catalysts such as copper iodide and bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, the selection of less toxic reagents and solvents would be crucial to meet environmental and safety regulations.
化学反应分析
Types of Reactions
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloropyrimidine group can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity and solubility.
科学研究应用
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or optical properties.
Biology: The biological activity of the chloropyrimidine moiety suggests potential applications in drug discovery. The compound could be screened for activity against various biological targets, including enzymes and receptors.
Medicine: Due to its potential biological activity, the compound could be explored as a lead compound for the development of new therapeutics.
Industry: The compound’s unique properties could be leveraged in the development of new industrial materials, such as polymers and coatings, with enhanced performance characteristics.
作用机制
The mechanism of action of 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is not fully understood, but it is believed to involve interactions with specific molecular targets. The chloropyrimidine moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene core could also play a role in stabilizing the compound’s interactions with its targets, enhancing its potency and selectivity .
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler compound with similar reactivity, often used as a building block in organic synthesis.
4-(4-Methylpiperazin-1-yl)-6-chloropyrimidin-2-ylamine: Another chloropyrimidine derivative with potential biological activity.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine: A compound with a similar chloropyrimidine moiety, used in medicinal chemistry.
Uniqueness
What sets 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene apart is its tricyclic structure, which provides a unique scaffold for the development of new compounds with enhanced biological activity and stability. The combination of the chloropyrimidine moiety with the triazatricyclo core offers a versatile platform for the design of novel therapeutics and materials.
属性
IUPAC Name |
11-(5-chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5/c13-7-4-14-12(15-5-7)18-8-1-2-11(18)9-6-16-17-10(9)3-8/h4-6,8,11H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUZCNLTMIHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC1N2C4=NC=C(C=N4)Cl)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2430278.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)

![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)
![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)

![1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430284.png)
![3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride](/img/structure/B2430286.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)

![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)



